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molecular formula C8H7IN2O4 B8280750 Methyl 4-iodo-3-nitrophenylcarbamate

Methyl 4-iodo-3-nitrophenylcarbamate

Cat. No. B8280750
M. Wt: 322.06 g/mol
InChI Key: GKHMLCISYFKLSF-UHFFFAOYSA-N
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Patent
US08901115B2

Procedure details

To a solution of 4-iodo-3-nitroaniline (1.320 g, 5 mmol) in DCM (50 mL) and pyridine (0.445 mL, 5.50 mmol) at 0° C. was added methyl chloroformate (0.407 mL, 5.25 mmol) dropwise. After stirring at 0° C. for 3 h, HPLC analysis showed the reaction to be complete. The reaction was then diluted with DCM, washed with brine and dried over MgSO4 to yield the crude product. The crude product was then dissolved in minimal DCM (˜20 mL) and hexane (200 mL) was added to give a yellow suspension. Filtered the solid rinsing with hexane and air-dried the solids to obtain a yellow solid as the desired product (1.51 g, 94%). MS (ESI) m/z: 322.9 (M+H)+.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.445 mL
Type
reactant
Reaction Step One
Quantity
0.407 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].N1C=CC=CC=1.Cl[C:19]([O:21][CH3:22])=[O:20].CCCCCC>C(Cl)Cl>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:19](=[O:20])[O:21][CH3:22])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
IC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
0.445 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.407 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
to give a yellow suspension
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
rinsing with hexane
CUSTOM
Type
CUSTOM
Details
air-dried the solids

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=C(C=C(C=C1)NC(OC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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